PARP14 Inhibitor Synthesis: Scaffold-Enabled Potency via N-Arylation at the 4-Carboxylate Position
The 4-carboxylate derivative of 2-aminobenzothiazole serves as the essential scaffold for the synthesis of potent PARP14 inhibitors via palladium-catalyzed N-arylation. Using this scaffold, a specific inhibitor compound (compound 8) achieved an IC50 value of 1.69 μM against PARP14, and the binding mode was confirmed by X-ray co-crystallography with the catalytic domain of PARP14. This demonstrates the unique synthetic utility of the 4-carboxylate regioisomer for accessing biologically active chemotypes [1].
| Evidence Dimension | PARP14 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.69 μM (for the derived N-arylated product compound 8) |
| Comparator Or Baseline | 2-aminobenzothiazole-5-carboxylic acid: No reported PARP14 inhibitor derived from this scaffold with comparable characterization |
| Quantified Difference | Not applicable; comparator lacks documented PARP14 inhibitor data |
| Conditions | Enzymatic assay against PARP14 catalytic domain; co-crystal structure (PDB entry implied) |
Why This Matters
This establishes the 4-carboxylate regioisomer as the validated entry point for synthesizing potent PARP14 inhibitors, a therapeutic target in oncology, whereas alternative regioisomers lack equivalent published validation.
- [1] Wang, P., et al. (2014). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: facile synthesis of PARP14 inhibitors. Tetrahedron, 70(35), 5666–5673. https://doi.org/10.1016/j.tet.2014.06.064 View Source
